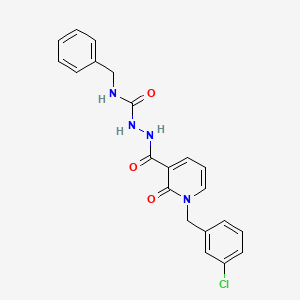

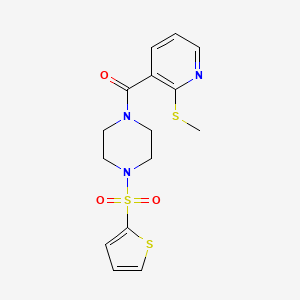

![molecular formula C10H14N2O4 B2892902 ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate CAS No. 925982-34-9](/img/structure/B2892902.png)

ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate is a chemical compound with the CAS Number: 186387-87-1 . It has a molecular weight of 212.21 and its IUPAC name is ethyl (2Z)-2-cyano-3-ethoxy-2-propenoylcarbamate . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O4/c1-3-14-6-7 (5-10)8 (12)11-9 (13)15-4-2/h6H,3-4H2,1-2H3, (H,11,12,13)/b7-6- . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Stereoselectivity in Organic Synthesis

The reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate, under specific conditions, highlights the compound's role in highly stereoselective organic synthesis. This process exclusively yields the E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate variant due to thermodynamic control. The stereoselectivity is attributed to the resonance stabilization and steric hindrance favoring the E-isomer over the Z-isomer. This finding is crucial for understanding the behavior of similar compounds in synthetic organic chemistry, suggesting potential applications in the synthesis of stereospecific pharmaceuticals or materials (Kuangsen Sung et al., 2005).

Anticancer Research

Research on alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates has shown that these compounds bind with cellular tubulin, disrupt mitosis, and exhibit cytotoxic activity against experimental tumors in mice. This highlights the compound's potential application in the development of new anticancer agents, specifically by exploring modifications to the carbamate group to enhance therapeutic efficacy (C. Temple et al., 1989).

Food Safety and Environmental Toxicology

Ethyl carbamate (EC), widely present in fermented food products and alcoholic beverages, has been identified as a potential carcinogen. Studies on its formation, metabolism, and the development of analytical methods for its detection in food products are critical for ensuring food safety and public health. Research efforts aim at understanding EC's toxic effects on various organs and devising strategies to mitigate its presence in food products, indicating a broad application in food safety and environmental toxicology (Vemana Gowd et al., 2018).

Analytical Chemistry

The development of an indirect ELISA for determining ethyl carbamate in Chinese rice wine illustrates the compound's application in analytical chemistry, particularly in creating sensitive and specific assays for food contaminants. This approach, utilizing a pre-analysis derivatization step, enables effective monitoring of ethyl carbamate in a wide array of samples, showcasing the potential for developing similar assays for other toxic compounds in food and environmental samples (Lin Luo et al., 2017).

Alcoholic Beverage Industry

Efforts to prevent the accumulation of ethyl carbamate in alcoholic beverages involve various physical, chemical, enzymatic, and metabolic engineering technologies. This research is pivotal for the alcoholic beverage industry, aiming to enhance product safety without compromising quality. Such studies provide valuable insights into potential interventions that can be applied at both the laboratory and industrial scales to mitigate carcinogenic risks associated with alcoholic beverages (Xinrui Zhao et al., 2013).

Eigenschaften

IUPAC Name |

ethyl N-[(Z)-2-cyano-3-ethoxybut-2-enoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-4-15-7(3)8(6-11)9(13)12-10(14)16-5-2/h4-5H2,1-3H3,(H,12,13,14)/b8-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISKQZPDMZHRME-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C(=O)NC(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C(/C#N)\C(=O)NC(=O)OCC)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

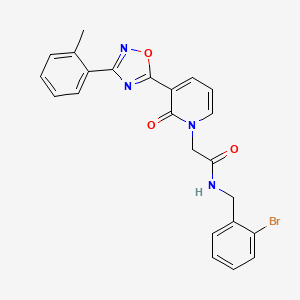

![1-butyl-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2892820.png)

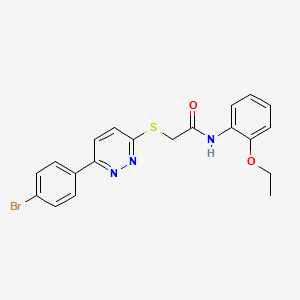

![3-(isopropylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2892824.png)

![3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2892830.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2892834.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2892839.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide](/img/structure/B2892841.png)

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2892842.png)